molecular formula C14H22N2O2 B1355279 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine CAS No. 86136-56-3

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine

Cat. No. B1355279
CAS RN: 86136-56-3
M. Wt: 250.34 g/mol
InChI Key: VNQCPVKUMSFXFN-UHFFFAOYSA-N
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Description

“1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine” is a chemical compound with the linear formula C21H28N2O2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine”, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine” contains a total of 41 bonds, including 19 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 2 ethers (aromatic) .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine and its derivatives have been recognized for their significant role in the rational design of drugs due to their versatility and presence in a wide range of therapeutic agents. These compounds are found in drugs with various therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can result in substantial differences in the medicinal potential of the resultant molecules, highlighting the pharmacophore's broad potential across several different activities. The flexibility of piperazines as a building block in drug discovery is well-documented, with specific patents suggesting their role in enhancing pharmacokinetic and pharmacodynamic properties of drugs. This underscores the importance of further therapeutic investigations on this motif for the development of novel treatments for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity

Piperazine-based molecules have shown significant activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role as a crucial building block in the development of potent anti-TB molecules. The structural framework of piperazine-containing compounds has been extensively explored, leading to the identification of molecules with promising anti-mycobacterial properties. Such research efforts provide valuable insights into the design and development of safer, selective, and cost-effective anti-mycobacterial agents, emphasizing the critical role of piperazine in combating TB and its resistant forms (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Pharmacological Potential in Neurological Disorders

The piperazine moiety is extensively utilized in the development of novel antidepressants, owing to its favorable central nervous system (CNS) pharmacokinetic profile. Most marketed antidepressants feature a piperazine substructure, which plays a significant role in their specific binding conformations. This indicates that beyond its favorable pharmacokinetic profile, piperazine is integral to the efficacy of antidepressants. A critical analysis of piperazine's significance in antidepressant development, along with recent advancements in piperazine-based antidepressants and structure-activity relationship (SAR) studies, sheds light on how this entity influences novel compound design. The exploration of piperazine-based therapeutic agents in clinical testing for depression underscores its potential in enhancing the efficacy and potency of antidepressant compounds (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Safety And Hazards

When handling “1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-13-4-3-12(11-14(13)18-2)5-8-16-9-6-15-7-10-16/h3-4,11,15H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQCPVKUMSFXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543927
Record name 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine

CAS RN

86136-56-3
Record name 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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